5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine

概述

描述

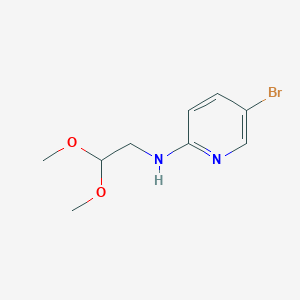

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine: is an organic compound with the molecular formula C(_9)H(_13)BrN(_2)O(_2) It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a 2,2-dimethoxyethyl group attached to the nitrogen atom at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

Amidation Reaction: The brominated pyridine is then reacted with 2,2-dimethoxyethylamine under suitable conditions, often in the presence of a base such as triethylamine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atom in 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-amines can be formed.

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Reduced forms of the compound, potentially altering the functional groups.

科学研究应用

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine

Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.

Industry

Material Science: Explored for use in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism by which 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine exerts its effects depends on its application:

Pharmacological Action: May involve binding to specific receptors or enzymes, inhibiting their activity or altering their function.

Chemical Reactivity: The bromine atom and the dimethoxyethyl group influence the compound’s reactivity, making it suitable for various chemical transformations.

相似化合物的比较

Similar Compounds

5-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with dimethyl groups instead of the dimethoxyethyl group.

5-Bromo-2-(dimethylamino)pyridine: Lacks the 2,2-dimethoxyethyl group, affecting its reactivity and applications.

Uniqueness

Structural Features:

This detailed overview provides a comprehensive understanding of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethoxyethyl side chain. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of various pyridine derivatives. The method often includes the use of arylboronic acids in the presence of bases such as potassium phosphate, yielding moderate to good yields of the desired product .

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's biofilm inhibition activity was notably high, with some derivatives achieving over 90% inhibition against biofilm formation .

2. Anti-Thrombolytic Activity

The compound has also been evaluated for its anti-thrombolytic properties. In comparative studies, certain derivatives exhibited high anti-thrombolytic activity, suggesting that modifications to the pyridine structure can enhance this effect. For instance, one derivative showed a clot formation inhibition rate of approximately 31.61%, indicating its potential as a therapeutic agent in managing thrombotic disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its structural features allow it to modulate receptor activities and influence signaling pathways associated with inflammation and infection. For example, its impact on biofilm formation suggests that it may disrupt quorum sensing in bacteria, thereby reducing their virulence .

Case Study: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of several pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings. Specifically, it demonstrated an MIC of 50 µg/mL against E. coli, highlighting its potential as an alternative antibacterial agent .

Case Study: Thrombolytic Potential

Another study focused on the thrombolytic potential of this compound revealed that it could significantly reduce clot formation in vitro. The study utilized human blood samples to assess clotting times in the presence of varying concentrations of the compound. Results showed that at higher concentrations (100 µM), clotting time was prolonged by 41%, suggesting promising applications in thrombolytic therapy .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via reductive amination. For example, 5-bromopyridin-2-amine can react with 2,2-dimethoxyethyl aldehyde derivatives in the presence of sodium cyanoborohydride (NaBH3CN) under reflux in methanol, followed by crystallization in ethanol to achieve yields >70% . Alternative routes involve transition metal-mediated coupling, such as using Cp2TiCl2 and activated zinc in anhydrous THF, which optimizes steric and electronic effects for regioselective substitution . Key variables affecting yield include solvent polarity, temperature, and stoichiometry of the reducing agent.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the substitution pattern and verifying the presence of the dimethoxyethyl group (e.g., methoxy proton signals at ~3.3–3.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray analysis reveals intermolecular interactions, such as N–H⋯N hydrogen bonds forming centrosymmetric dimers, and short contacts between aromatic H atoms and π-systems (e.g., 2.50 Å H⋯π interactions) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 289.04 for C9H14BrN2O2) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and functionalization of this compound?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in substitution reactions. For example, computational screening of substituent effects (e.g., bromine vs. methyl groups) can prioritize synthetic routes with lower activation barriers .

- Machine Learning : Training models on existing reaction databases (e.g., SciFinder) identifies optimal conditions (e.g., solvent, catalyst) for introducing functional groups like trifluoromethoxy or fluoro substituents .

Q. How can researchers resolve contradictions in biological activity data when modifying substituents on the pyridine core?

- Methodology :

- Comparative Structural Analysis : Tabulate substituent effects (e.g., bromine at position 5 vs. methyl at position 2) on properties like lipophilicity (logP) and bioavailability. For instance, replacing bromine with chlorine may reduce steric hindrance but alter hydrogen-bonding capacity .

- Dose-Response Studies : Use factorial design experiments to isolate variables (e.g., substituent size, electronic effects) and assess their impact on biological endpoints (e.g., antimicrobial IC50) .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies of this compound?

- Methodology :

- Slow Evaporation : Dissolve the crude product in ethanol or methanol and allow slow evaporation at 4°C for 5–7 days to form well-ordered crystals .

- Vapor Diffusion : Introduce a non-solvent (e.g., hexane) into a saturated solution to induce controlled nucleation. Monitor crystal growth via polarized light microscopy to avoid twinning .

Q. Data Contradiction Analysis

Q. Why do reported yields vary for reductive amination routes involving sodium cyanoborohydride?

- Methodology :

- Parameter Screening : Use a Plackett-Burman design to test variables like pH (optimal range: 6–7), temperature (reflux vs. room temperature), and solvent (methanol vs. THF). For example, methanol’s protic nature enhances protonation of intermediate imines, improving reduction efficiency .

- Impurity Profiling : LC-MS analysis identifies side products (e.g., over-reduced amines or aldol adducts) that reduce yield. Adjust stoichiometry of NaBH3CN (1.1–1.5 equivalents) to minimize byproducts .

Q. Structural and Functional Insights

Q. How does the dimethoxyethyl group influence the compound’s solubility and reactivity?

- Methodology :

- Solubility Testing : Measure logP values (e.g., 1.2–1.5) via shake-flask method. The dimethoxyethyl group enhances water solubility compared to alkyl chains, making it suitable for aqueous-phase reactions .

- Reactivity Assays : Compare nucleophilic substitution rates with analogs (e.g., N-methyl vs. N-dimethoxyethyl). Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating bromide displacement .

属性

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-13-9(14-2)6-12-8-4-3-7(10)5-11-8/h3-5,9H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWCRQLPLJHUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585987 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474708-93-5 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。